![molecular formula C26H22N4O2S B2538004 N-(3,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1053080-73-1](/img/structure/B2538004.png)
N-(3,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(3,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a derivative of quinazolinone, a fused heterocyclic compound that has been extensively studied for its potential therapeutic applications. The structure of this compound suggests that it may possess biological activities, which could include anticancer and antimicrobial properties. The presence of the imidazoquinazolinone core, in particular, is a feature shared by compounds that have been evaluated for their ability to inhibit tumor cell growth and microbial proliferation .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of the quinazolinone core, followed by various functionalization reactions to introduce different substituents, such as the N-arylacetamide group. The synthesis process is confirmed using techniques like FT-IR, LC–MS, and NMR, ensuring the correct structure of the synthesized compounds . Although the specific synthesis route for this compound is not detailed in the provided papers, similar compounds are synthesized through comparable methods.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is often confirmed using single-crystal X-ray diffraction, which provides precise information about the arrangement of atoms within the crystal lattice . The molecular docking studies can predict the affinity of such compounds to biological targets like the epidermal growth factor receptor (EGFR), which is crucial for understanding their potential as anticancer agents .
Chemical Reactions Analysis
The chemical reactivity of quinazolinone derivatives is influenced by the presence of functional groups that can participate in various chemical reactions. For instance, the thioacetamide moiety could potentially undergo hydrolysis, oxidation, or act as a ligand in coordination chemistry. The N-arylacetamide group might be involved in nucleophilic substitution reactions or could be modified to enhance the compound's biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, including solubility, melting point, and stability, are essential for their practical application as therapeutic agents. These properties are influenced by the compound's molecular structure and the nature of its substituents. The biological activities, such as cytotoxicity against cancer cell lines and antimicrobial effects, are also considered part of the chemical properties analysis. For example, some compounds in this class have shown activity against human tumor cell lines and microbial strains, indicating their potential as anticancer and antimicrobial agents .
Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds similar to N-(3,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide have been synthesized and evaluated for various biological activities. For instance, Berest et al. (2011) synthesized novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides and discovered their anticancer and antibacterial activities, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011). Kovalenko et al. (2012) further explored substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides, finding notable anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).
Antitumor Evaluation
The antitumor activity of related compounds has also been extensively studied. Mohamed et al. (2016) designed and prepared trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, revealing significant antitumor efficacy across a wide spectrum of tumor cell lines (Mohamed et al., 2016). This indicates the potential of these compounds for development into novel cancer therapeutics.
Anticonvulsant Activity
El-Azab et al. (2012) synthesized novel 4(3H)-quinazolinone analogs and evaluated their anticonvulsant activity, identifying compounds with significant protection against PTZ-induced seizures (El-Azab et al., 2012). This research underscores the potential of quinazolinone derivatives in developing new anticonvulsant medications.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-16-12-17(2)14-19(13-16)27-22(31)15-33-26-28-21-11-7-6-10-20(21)24-29-23(25(32)30(24)26)18-8-4-3-5-9-18/h3-14,23H,15H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZZTPIQWWFCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

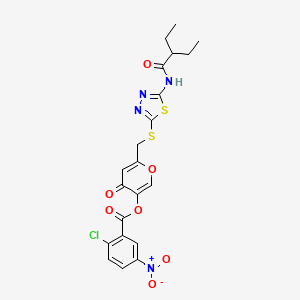
![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2537925.png)
![2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2537926.png)
![6-Chloro-N-[4-(2-methylimidazol-1-YL)butyl]pyridine-3-sulfonamide](/img/structure/B2537928.png)
![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2537931.png)
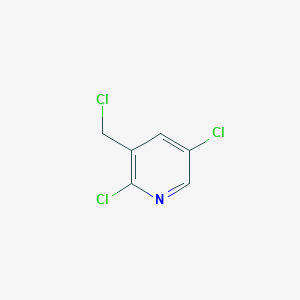
![N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2537934.png)
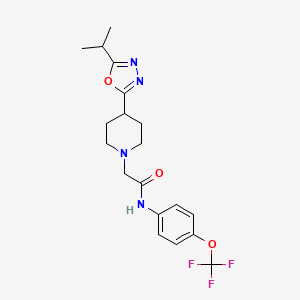
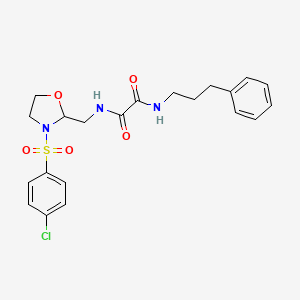
![5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazole](/img/structure/B2537937.png)
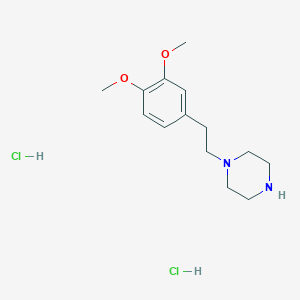
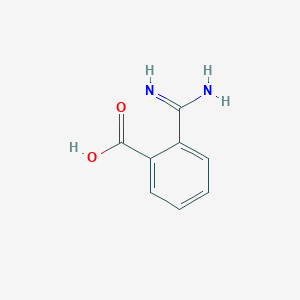
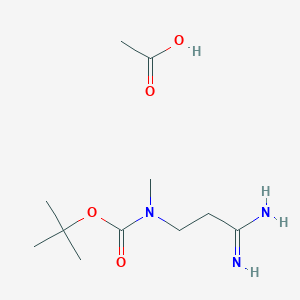
![6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537944.png)